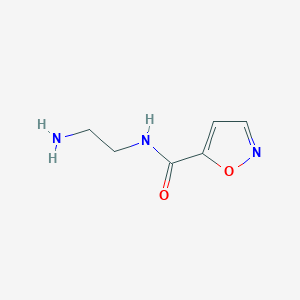
2,3,5-Tribromobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Tribromobenzonitrile is an organic compound with the molecular formula C7H2Br3N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various chemical reactions and research fields due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like acetic acid or carbon tetrachloride, and the process is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反应分析
Types of Reactions: 2,3,5-Tribromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Depending on the nucleophile, products can include substituted benzonitriles.
Reduction: The primary product is 2,3,5-tribromoaniline.
Oxidation: Products vary based on the oxidizing agent and conditions used.
科学研究应用
2,3,5-Tribromobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.
作用机制
The mechanism by which 2,3,5-tribromobenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atoms and nitrile group play crucial roles in these interactions, often forming strong bonds with target molecules.
相似化合物的比较
2,4,6-Tribromobenzonitrile: Another brominated benzonitrile with bromine atoms at different positions.
2,3,4-Tribromobenzonitrile: Similar structure but with bromine at the 2, 3, and 4 positions.
2,3,6-Tribromobenzonitrile: Bromine atoms at the 2, 3, and 6 positions.
Uniqueness: 2,3,5-Tribromobenzonitrile is unique due to its specific bromination pattern, which influences its reactivity and interactions with other molecules. This distinct arrangement of bromine atoms can lead to different chemical and biological properties compared to its isomers.
属性
分子式 |
C7H2Br3N |
|---|---|
分子量 |
339.81 g/mol |
IUPAC 名称 |
2,3,5-tribromobenzonitrile |
InChI |
InChI=1S/C7H2Br3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
InChI 键 |
XTRHXEOBMRTEMY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C#N)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)



